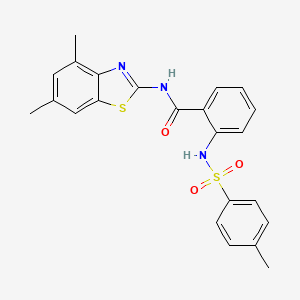

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide

Description

Properties

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S2/c1-14-8-10-17(11-9-14)31(28,29)26-19-7-5-4-6-18(19)22(27)25-23-24-21-16(3)12-15(2)13-20(21)30-23/h4-13,26H,1-3H3,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYIGXLSHHPQDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(C=C(C=C4S3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide typically involves multi-step organic reactions. One common method includes:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

Introduction of Dimethyl Groups: The methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.

Sulfonamide Formation: The sulfonamide group can be introduced by reacting the benzothiazole derivative with p-toluenesulfonyl chloride in the presence of a base like pyridine.

Amide Bond Formation: Finally, the amide bond can be formed by coupling the sulfonamide derivative with 2-aminobenzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can target the sulfonamide or amide groups, potentially leading to the formation of amines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield benzothiazole carboxylic acids, while reduction of the sulfonamide group may produce benzothiazole amines.

Scientific Research Applications

Chemistry

In chemistry, N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers often study such compounds to develop new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of benzothiazole and sulfonamide are explored for their potential as drugs. The compound’s structure suggests it could interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes. Their chemical stability and reactivity make them suitable for various applications.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide likely involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The benzothiazole moiety can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. The sulfonamide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues :

The compound’s uniqueness lies in its hybrid structure, merging benzothiazole, benzamide, and sulfonamide motifs. Below is a comparison with structurally related compounds from the evidence:

Key Observations :

Benzothiazole vs.

Sulfonamide Role: The 4-methylbenzenesulfonamido group distinguishes the target compound from simpler benzamides. Sulfonamides are known to enhance solubility and hydrogen-bonding capacity, critical for pharmacokinetics .

Substituent Effects : Methyl groups on the benzothiazole and benzene rings likely increase lipophilicity compared to polar substituents (e.g., methoxy in 4h), which could affect membrane permeability .

Research Findings and Implications

- Structural Uniqueness : The combination of benzothiazole, benzamide, and sulfonamide in one scaffold is rare in the literature. This design may synergize the anticancer or antimicrobial activities associated with each motif .

- Synthetic Challenges : Introducing both sulfonamide and benzothiazole groups requires precise regioselective steps, as seen in ’s use of sulfonyl chlorides and heterocyclic amines .

- Future Directions : Comparative studies on enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) between the target compound and its analogues could elucidate the sulfonamide’s role in bioactivity .

Biological Activity

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 342.41 g/mol. The compound consists of a benzothiazole moiety linked to a sulfonamide group, which is known for its biological significance.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.41 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzothiazole ring has been shown to participate in enzyme inhibition, while the sulfonamide group may enhance its binding affinity to target proteins. Research indicates that the compound can undergo bioreduction, leading to reactive intermediates that may exert cytotoxic effects on cells.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi. For example:

- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.

- Fungal Strains : Shows activity against Candida albicans and Aspergillus niger.

Anticancer Activity

Recent research suggests that this compound may have anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves inducing apoptosis through the activation of caspase pathways.

Case Studies

-

In Vitro Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy against various pathogens.

- Method : Disc diffusion method was used to assess the inhibition zones.

- Results : The compound displayed zones of inhibition ranging from 15 mm to 25 mm depending on the concentration used.

-

In Vitro Study on Anticancer Activity :

- Objective : To determine the cytotoxic effects on cancer cell lines.

- Method : MTT assay was employed to measure cell viability.

- Results : At a concentration of 50 µM, cell viability was reduced by approximately 70% in MCF-7 cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Activity Type | Key Findings |

|---|---|---|

| N-(4-methylbenzene)sulfonamide | Antibacterial | Moderate activity against gram-positive bacteria |

| Benzothiazole derivatives | Antifungal | Effective against fungal infections |

| Sulfonamide antibiotics | Antimicrobial | Broad spectrum activity but with resistance issues |

Q & A

Q. What are the key synthetic pathways for N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step reactions involving condensation and sulfonylation. A common approach involves refluxing intermediates (e.g., benzothiazole derivatives) with substituted benzaldehydes or sulfonyl chlorides in ethanol or dichloromethane (DCM), using catalysts like glacial acetic acid or triethylamine. For example, refluxing with acetic acid under reduced pressure can enhance purity by facilitating solvent removal and crystallization . Optimization strategies include:

- Catalyst selection : Triethylamine improves sulfonamide bond formation by scavenging HCl .

- Solvent choice : Polar aprotic solvents (e.g., DCM) enhance reaction homogeneity, while ethanol aids in intermediate solubility .

- Purification : Column chromatography with silica gel or recrystallization from methanol/DCM mixtures ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Structural confirmation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : - and -NMR identify substituent positions (e.g., dimethyl groups on the benzothiazole ring and sulfonamide protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ or [M−H]− ions) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm confirm amide C=O stretching, while sulfonamide S=O appears near 1350 cm .

- HPLC : Reverse-phase HPLC with UV detection monitors purity, using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of stereochemistry and intermolecular interactions. For example:

- SHELX refinement : Programs like SHELXL refine crystal structures by optimizing bond lengths, angles, and thermal displacement parameters .

- Hydrogen bonding analysis : Crystallographic data can reveal sulfonamide N–H···O interactions, influencing packing and stability .

- Validation against computational models : Density Functional Theory (DFT)-optimized geometries should align with experimental bond distances (<0.01 Å deviations) .

Q. How should researchers address contradictory biological activity data across studies?

Discrepancies in bioactivity (e.g., antioxidant or enzyme inhibition results) often stem from methodological differences. Mitigation strategies include:

- Standardized assays : Replicate studies using protocols like DPPH radical scavenging for antioxidants or fluorometric kinase assays .

- Dose-response validation : Test multiple concentrations (e.g., 1–100 µM) to identify IC variability due to solvent effects (e.g., DMSO vs. ethanol) .

- Orthogonal assays : Confirm target engagement using Surface Plasmon Resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What computational approaches predict the compound’s pharmacokinetic and target-binding properties?

- Molecular docking : Software like AutoDock Vina models interactions with targets (e.g., kinases or GPCRs), prioritizing binding poses with lowest Gibbs free energy (ΔG ≤ −8 kcal/mol) .

- ADMET prediction : Tools like SwissADME estimate lipophilicity (LogP ~3.5) and metabolic stability, highlighting potential CYP450 interactions .

- MD simulations : Nanosecond-scale simulations assess stability of ligand-receptor complexes, with RMSD values <2 Å indicating robust binding .

Q. What methodologies assess the compound’s stability under long-term storage or physiological conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .

- pH stability profiling : Incubate in buffers (pH 1–13) and monitor hydrolysis by HPLC, particularly for sulfonamide and amide bonds .

- Plasma stability assays : Incubate with human plasma (37°C, 24 hr) and quantify remaining compound using LC-MS/MS .

Methodological Guidelines for Data Interpretation

- Contradiction analysis : Apply meta-analytical frameworks to reconcile divergent results, categorizing studies by assay type, concentration ranges, and biological models .

- Triangulation : Combine crystallographic, spectroscopic, and computational data to validate structural hypotheses .

- Longitudinal studies : For biological activity, track time-dependent effects (e.g., 1-week vs. 1-year impacts on cell viability) to distinguish acute from chronic responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.